
tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate” is a complex organic molecule. It contains a tetrahydropyran ring, a thiazepane ring, and a fluorophenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a tetrahydropyran ring, a thiazepane ring, and a fluorophenyl group, which would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the tetrahydropyran ring might undergo reactions like ring-opening or substitution, while the fluorophenyl group might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Novel Psychoactive Substances
These compounds are part of a class of drugs known as Novel Psychoactive Substances (NPS), which are designed to mimic the pharmacological activity of known psychoactive compounds . They are often used for recreational purposes and sold via the internet .
Synthetic Cannabinoids
The compounds are related to synthetic cannabinoids, which have been at the forefront of NPS due to their frequency in drug seizures and numerous severe toxic effects . They are designed to mimic the effects of naturally occurring cannabinoids .
Zolazepam Synthesis
The compound is a key intermediate in the synthesis of zolazepam, a tranquilizer used for wild animals . The synthesis involves several steps, including acylation, bromoacetylation, conversion to azidoacetamide, catalytic hydrogenation, and cyclization .
Photosensitive Semiconductors and Electrochromic Materials
Tetrahydro-4H-thiopyran-4-ones, a class of compounds related to the one , are valuable reagents for the preparation of photosensitive semiconductors and electrochromic materials .
Synthetic Juvenile Hormones and Pheromones
These compounds can also be used in the synthesis of synthetic juvenile hormones and pheromones .
Antitumor, Antibacterial, Antiparasitic, and Antifungal Activities
Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activities .
Inhibitors of Phosphodiesterase and β-secretase BACE1
They have also shown promise as inhibitors of phosphodiesterase and β-secretase BACE1, which are enzymes involved in various biological processes .
Precursors to Natural Product Analogs
Finally, these compounds can serve as precursors to natural product analogs, which are structurally similar to natural products and can have various biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCQIWAMVVCVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


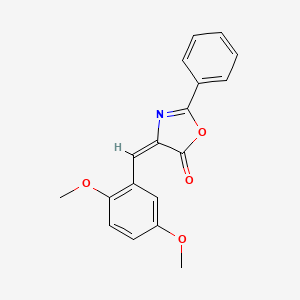
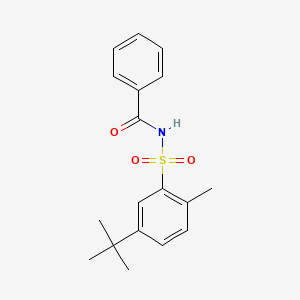
![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)

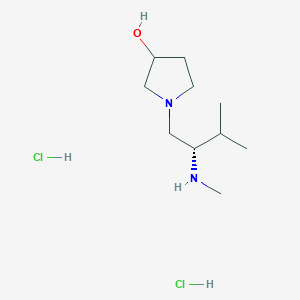

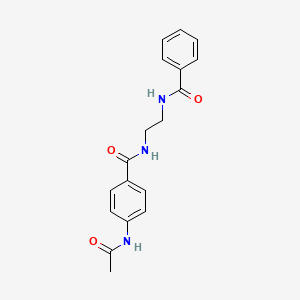

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2674634.png)


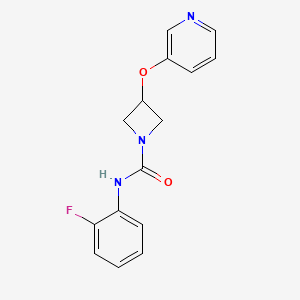
![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)